molecular formula C11H16N2O2 B2628132 (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone CAS No. 4968-85-8

(3,5-Dimethylisoxazol-4-yl)(piperidino)methanone

Cat. No.: B2628132
CAS No.: 4968-85-8
M. Wt: 208.261
InChI Key: ZCKWZEVNPRLZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Isoxazole Research in Medicinal Chemistry

Isoxazoles, five-membered heterocycles containing one oxygen and one nitrogen atom, have been integral to medicinal chemistry since their discovery in the late 19th century. Early research focused on their synthesis via 1,3-dipolar cycloadditions of nitrile oxides with alkynes, a method that remains foundational. The 1960s marked a turning point with the discovery of isoxazole-containing antibiotics such as cloxacillin, which leveraged the ring’s stability and bioactivity. Over time, advances in regioselective functionalization and transition metal-catalyzed cycloadditions enabled the creation of diverse derivatives, including 3,5-dimethylisoxazole scaffolds. These innovations positioned isoxazoles as versatile building blocks for drug discovery, particularly in antibiotics and anti-inflammatory agents.

The integration of computational chemistry in the 2000s further accelerated the design of isoxazole derivatives, allowing researchers to predict bioactivity and optimize pharmacokinetic properties. For example, molecular docking studies revealed that the 3,5-dimethyl substitution pattern enhances binding affinity to target proteins by minimizing steric hindrance. This period also saw the emergence of green chemistry approaches, reducing reliance on toxic reagents and improving synthetic yields.

Discovery and Development of 3,5-Dimethylisoxazole Derivatives

The 3,5-dimethylisoxazole motif gained prominence in the early 21st century due to its enhanced metabolic stability and electronic properties. Key breakthroughs included the development of (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone , synthesized via acylation reactions between 3,5-dimethylisoxazole-4-carbonyl chloride and piperidine derivatives. This compound’s structure was optimized to balance lipophilicity and solubility, critical for blood-brain barrier penetration in neuroactive agents.

A comparative analysis of synthetic routes reveals the efficiency of photochemical methods. For instance, continuous flow photolysis of trisubstituted isoxazoles enables the generation of reactive intermediates like ketenimines, which can be telescoped into downstream products. This approach, demonstrated by Schneider et al., avoids traditional thermal degradation pathways and achieves yields exceeding 60% for related compounds.

Synthetic Method Key Reagents Yield Reference
Acylation of isoxazole Piperidine, acyl chloride 75–85%
Photochemical rearrangement UV light, MeCN 57–65%
Cycloaddition Nitrile oxides, alkynes 50–70%

Significance in Contemporary Pharmaceutical Research

(3,5-Dimethylisoxazol-4-yl)(piperidino)methanone exemplifies the convergence of synthetic innovation and therapeutic potential. Its piperidine moiety confers conformational flexibility, enabling interactions with G-protein-coupled receptors (GPCRs) and ion channels. Recent studies highlight its role in modulating hippocampal neurogenesis, with implications for treating ethanol withdrawal-induced anxiety. Bettio et al. demonstrated that derivatives of this compound enhance dendritic arborization in granule cell neurons, restoring fear memory consolidation in rodent models.

In oncology, the compound’s isoxazole ring acts as a bioisostere for carboxylic acids, improving tumor penetration while reducing off-target effects. Collaborative efforts between academic and industrial researchers have identified analogs with nanomolar potency against kinase targets, such as EGFR and BRAF. Additionally, its photolabile properties enable applications in photoaffinity labeling, facilitating chemoproteomic studies of drug-target interactions.

Historical Milestones in Structure Elucidation

The structural characterization of (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone has evolved alongside advancements in spectroscopic techniques. Early studies in the 1990s relied on $$ ^1H $$-NMR and IR spectroscopy to confirm the acylation of the isoxazole ring. The advent of X-ray crystallography in the 2000s provided atomic-resolution insights, revealing a planar isoxazole ring (bond angle: 120°) and a chair-configured piperidine moiety.

Key milestones include:

  • 2008 : Schneider et al. reported the first scalable synthesis of the compound via cyclodehydration, achieving >90% purity.
  • 2017 : Bettio et al. correlated its neurogenic effects with structural modifications, identifying the 3-(hydroxymethyl)piperidine variant as optimal for blood-brain barrier permeability.
  • 2023 : Continuous flow photolysis enabled the isolation of ketenimine intermediates, confirming the role of azirine rearrangements in its photodegradation.

Computational models have further refined understanding of its electronic structure. Density functional theory (DFT) calculations indicate that the methanone group stabilizes the isoxazole ring through resonance effects ($$ \Delta E = -15.6 \, \text{kcal/mol} $$). These insights guide the rational design of derivatives with tailored pharmacokinetic profiles.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-10(9(2)15-12-8)11(14)13-6-4-3-5-7-13/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKWZEVNPRLZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone typically involves the reaction of 3,5-dimethylisoxazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

(3,5-Dimethylisoxazol-4-yl)(piperidino)methanone has been studied for its potential as a pharmacological agent. It has shown promise as an inhibitor of bromodomain-containing proteins, which are involved in the regulation of gene expression. This makes it a candidate for the development of anti-cancer drugs, particularly for targeting specific types of cancer cells .

In addition to its medicinal applications, this compound is also used in chemical research as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone involves its interaction with bromodomain-containing proteins. These proteins recognize acetylated lysine residues on histones, playing a crucial role in the regulation of chromatin structure and gene expression. By inhibiting these proteins, the compound can interfere with the transcriptional machinery of cancer cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Benzo[cd]indol-2(1H)-one Derivatives ()

Compounds such as 6-(3,5-dimethylisoxazol-4-yl)benzo[cd]indol-2(1H)-one (compound 6) and its cycloalkyl-substituted derivatives (compounds 12 and 13) were evaluated for BRD4(1) inhibitory activity.

  • Compound 6 : Exhibited a temperature shift (ΔT) of 1.5 °C in thermal shift assays (TSA), indicating moderate BRD4 binding.
  • Compound 12 (cyclohexyl substituent) : ΔT = 1.8 °C.
  • Compound 13 (cyclopentyl substituent): ΔT = 1.2 °C. The piperidino group in the target compound may offer similar or enhanced hydrophobic interactions compared to cycloalkyl substituents, as piperidine’s nitrogen atom can participate in hydrogen bonding .

Piperazine and Piperidine Derivatives ()

The compound 4-(4-chlorophenyl)piperazin-1-ylmethanone replaces piperidine with piperazine, introducing an additional nitrogen atom.

  • Key difference : Piperazine’s increased polarity may improve aqueous solubility but reduce membrane permeability compared to piperidine.
  • Activity : Piperazine analogs are often used in kinase and GPCR targets due to their ability to form salt bridges .

Aminomethyl-Piperidine Analog ()

(3-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone adds an aminomethyl group to the piperidine ring.

  • Molecular weight : 237.3 g/mol (vs. ~233–237 g/mol estimated for the target compound).

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
(3,5-Dimethylisoxazol-4-yl)(piperidino)methanone C11H15N2O2 (est.) ~233 (est.) Piperidine Predicted BRD4 inhibition
4-(4-Chlorophenyl)piperazin-1-ylmethanone C16H18ClN3O2 319.8 Piperazine, 4-Cl-phenyl Kinase/GPCR modulation
(3-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone C12H19N3O2 237.3 Piperidine + aminomethyl Enhanced solubility
6-(3,5-Dimethylisoxazol-4-yl)benzo[cd]indol-2(1H)-one C15H12N2O2 252.3 Benzoindole core BRD4 inhibition (ΔT = 1.5°C)

Steric and Electronic Considerations

  • Steric Effects: highlights steric hindrance in indole-based methanones, which disrupts ion-mobility spectra. The piperidino group’s compact structure may mitigate steric clashes compared to bulkier substituents like cyclohexyl .
  • Electronic Effects: Piperidine’s nitrogen provides a basic site (pKa ~11), influencing protonation states under physiological conditions. This contrasts with non-nitrogenous substituents (e.g., phenyl groups), which rely solely on hydrophobic interactions .

Biological Activity

(3,5-Dimethylisoxazol-4-yl)(piperidino)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article synthesizes current research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a 3,5-dimethylisoxazole moiety linked to a piperidino group. The unique structural elements contribute to its biological activity, particularly in inhibiting specific protein interactions involved in cancer progression.

Biological Activity Overview

Research indicates that derivatives of 3,5-dimethylisoxazole exhibit significant biological activities, particularly as inhibitors of bromodomain-containing protein 4 (BRD4), which is implicated in various cancers.

Table 1: Summary of Biological Activities

CompoundTargetIC50 (μM)Activity Description
DDT26BRD40.237 ± 0.093Potent inhibitor; anti-proliferative effects on TNBC and MCF-7 cells
DDT26PARP14.289 ± 1.807Moderate inhibitory effect; induces DNA damage
DDT58BRD4Not specifiedReduced activity compared to DDT26

The compound's mechanism involves the inhibition of BRD4, a transcriptional coactivator that regulates gene expression associated with cell cycle and apoptosis. Inhibition of BRD4 has been shown to lead to:

  • Cell Cycle Arrest : DDT26 induces G1 phase arrest in MCF-7 cells.
  • DNA Damage Induction : The compound's interaction with PARP1 suggests a dual mechanism affecting DNA repair pathways.
  • Inhibition of Cell Migration : This property is crucial for preventing metastasis in cancer treatment.

Case Studies

Recent studies have evaluated the efficacy of (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone derivatives in various cancer models:

  • Triple-Negative Breast Cancer (TNBC) :
    • A study demonstrated that DDT26 significantly inhibited cell proliferation in TNBC cell lines with an IC50 value of 0.237 μM, showcasing its potential as a therapeutic agent against aggressive breast cancer types .
  • MCF-7 Cell Line :
    • The same compound exhibited anti-proliferative effects and induced apoptosis, suggesting its utility in treating estrogen receptor-positive breast cancers as well .

Structure-Activity Relationships (SAR)

The optimization of the 3,5-dimethylisoxazole derivatives has revealed important insights into their biological activities:

  • Substitutions on the isoxazole ring can enhance or diminish activity against BRD4.
  • The presence of alkyl groups at specific positions contributes to increased potency and selectivity for cancer-related targets .

Table 2: SAR Insights

Substituent PositionModification TypeEffect on Activity
3 & 5Methyl groupsIncreased potency against BRD4
Benzyl moietyReplacement with pyridineDecreased inhibitory activity

Q & A

Q. What are the standard synthetic routes for (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves coupling a pre-functionalized isoxazole derivative with a piperidine moiety. Key steps include:

Activation of the isoxazole : Use of coupling agents (e.g., EDCI/HOBt) to facilitate amide bond formation .

Nucleophilic substitution : Reaction of the activated isoxazole with piperidine under inert conditions (N₂ atmosphere) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization .
Intermediates are characterized via:

  • IR spectroscopy : Confirmation of carbonyl (C=O) and C-N stretches .
  • ¹H/¹³C NMR : Verification of piperidine ring protons (δ 1.4–2.8 ppm) and isoxazole methyl groups (δ 2.2–2.4 ppm) .

Q. Which spectroscopic and crystallographic methods are used to confirm the molecular structure of (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and angles, particularly the methanone bridge (C=O) and isoxazole-piperidine dihedral angles .
  • Mass spectrometry (HRMS) : Validates molecular weight (calc. for C₁₁H₁₆N₂O₂: 216.12 g/mol) .
  • Elemental analysis : Confirms C, H, N composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone derivatives?

  • Methodological Answer :
  • Comparative bioassays : Test derivatives under standardized conditions (e.g., fixed concentrations, cell lines) to isolate structural determinants of activity .
  • Structural analogs analysis : Compare substituent effects (e.g., piperidine vs. piperazine) using docking studies to identify critical binding motifs .
  • Data normalization : Account for variability in assay protocols (e.g., ATP concentration in kinase assays) via internal controls .

Q. What computational strategies predict the interaction of (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., BRD4) to identify binding poses; prioritize poses with ΔG < −7 kcal/mol .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (50 ns trajectories, AMBER force field) to assess binding kinetics .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features of the isoxazole-piperidine scaffold to optimize target selectivity .

Q. How does the stability of (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone under varying pH and temperature conditions impact experimental reproducibility?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to:
  • Acidic/alkaline conditions (0.1 M HCl/NaOH, 24 h) followed by HPLC analysis to detect hydrolysis byproducts .
  • Thermal stress (60°C, 72 h) to assess decomposition via TGA/DSC .
  • Storage recommendations : Stable at −20°C in anhydrous DMSO; avoid repeated freeze-thaw cycles .

Q. What pharmacological profiling methods quantify the target engagement of (3,5-Dimethylisoxazol-4-yl)(piperidino)methanone?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to immobilized receptors .
  • Isothermal titration calorimetry (ITC) : Determine enthalpy-driven binding (e.g., for enzyme-inhibitor complexes) .
  • Radioligand displacement assays : Use ³H-labeled analogs to calculate IC₅₀ values for receptor affinity .

Data Presentation

Table 1 : Key Characterization Techniques and Their Applications

TechniqueApplicationReference
X-ray crystallographyResolves 3D structure, bond angles, and crystallographic purity
¹H NMRConfirms proton environments (e.g., piperidine CH₂ groups)
HRMSValidates molecular formula and mass accuracy (≤3 ppm error)
HPLCAssesses chemical stability and degradation under stress conditions

Table 2 : Computational Tools for Target Interaction Studies

ToolFunctionalityReference
AutoDock VinaPredicts ligand-binding poses and affinity scores
AMBERSimulates dynamic behavior of ligand-protein complexes
Schrödinger SuitePharmacophore modeling and QSAR analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.